1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide
Description
1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-prop-2-enylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-3-10-23-20(27)15-8-6-11-26(12-15)22-24-18-17(13-29-19(18)21(28)25-22)16-9-5-4-7-14(16)2/h3-5,7,9,13,15H,1,6,8,10-12H2,2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZJINYGMHRLPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Methyl 3-Amino-5-(2-methylphenyl)thiophene-2-carboxylate
The synthesis begins with the Gewald reaction, a two-component condensation between a ketone (2-methylacetophenone) and cyanoacetate in the presence of sulfur and a base. This yields methyl 3-amino-5-(2-methylphenyl)thiophene-2-carboxylate (1 ), a key intermediate. The reaction proceeds via a mechanism involving keto-enol tautomerization and cyclization, with yields typically ranging from 65% to 80%.
Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one
The aminothiophene 1 undergoes cyclocondensation with formamide or urea under acidic conditions to form the pyrimidinone ring. For example, refluxing 1 with formic acid in dimethylformamide (DMF) at 120°C for 6 hours produces 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (2 ) in 70–85% yield. The reaction mechanism involves initial formation of a formamidine intermediate, followed by intramolecular cyclization and dehydration.
Introduction of the Chloro Leaving Group at Position 2
To enable subsequent nucleophilic substitution, the 2-position of 2 is chlorinated using phosphorus oxychloride (POCl₃). Heating 2 with POCl₃ at 80°C for 4 hours yields 2-chloro-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (3 ) with >90% purity. Excess POCl₃ acts as both a solvent and chlorinating agent, with the reaction monitored via thin-layer chromatography (TLC) to prevent over-chlorination.
Synthesis of N-(Prop-2-en-1-yl)piperidine-3-carboxamide
The piperidine-3-carboxamide moiety is synthesized through stereoselective amidation of piperidine-3-carboxylic acid.
Preparation of Piperidine-3-carboxylic Acid Derivatives
Piperidine-3-carboxylic acid (4 ) is commercially available or synthesized via hydrogenation of niacin (nicotinic acid) under high-pressure H₂ conditions. The (S)-enantiomer is isolated using chiral resolution with tartaric acid, achieving enantiomeric excess (ee) >98%.
Amide Coupling with Prop-2-en-1-amine
The carboxylic acid 4 is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Prop-2-en-1-amine is added dropwise at 0°C, and the reaction is stirred for 12 hours at room temperature. This yields N-(prop-2-en-1-yl)piperidine-3-carboxamide (5 ) in 75–85% yield. The stereochemistry at C3 is preserved, as confirmed by polarimetry and nuclear Overhauser effect (NOE) NMR experiments.
Coupling of Thienopyrimidinone and Piperidine Carboxamide
The final step involves nucleophilic aromatic substitution (SNAr) between the chloro-thienopyrimidinone 3 and the piperidine carboxamide 5 .
Optimization of Reaction Conditions
The SNAr reaction is conducted in anhydrous DMF with potassium carbonate (K₂CO₃) as a base. Heating at 100°C for 8 hours ensures complete substitution, yielding the target compound 6 in 60–70% yield. Alternative solvents (e.g., tetrahydrofuran, acetonitrile) or bases (e.g., triethylamine, DBU) result in lower conversions (<40%) due to poor solubility or side reactions.
Mechanistic Insights
The electron-withdrawing effect of the pyrimidinone ring activates the 2-position for nucleophilic attack. The piperidine carboxamide 5 acts as a nucleophile, with the reaction proceeding via a Meisenheimer intermediate. Steric hindrance from the 2-methylphenyl group necessitates elevated temperatures to achieve reasonable reaction rates.
Structural Characterization and Analytical Data
The final product is characterized using spectroscopic and chromatographic techniques:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidinone H), 7.65–7.30 (m, 4H, aromatic H), 5.90–5.70 (m, 2H, allyl CH₂), 5.20–5.00 (m, 2H, allyl CH), 4.10–3.80 (m, 1H, piperidine H3), 3.30–2.90 (m, 4H, piperidine H2/H6 and NCH₂), 2.50 (s, 3H, CH₃), 2.20–1.60 (m, 4H, piperidine H4/H5).
- HRMS (ESI-TOF): m/z calculated for C₂₃H₂₅N₄O₂S [M+H]⁺: 445.1698; found: 445.1702.
- HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Comparative Analysis of Synthetic Routes
| Step | Yield (%) | Key Challenges | Optimization Strategies |
|---|---|---|---|
| Thienopyrimidinone 2 | 85 | Over-cyclization byproducts | Controlled stoichiometry of formamide |
| Chlorination to 3 | 90 | Residual POCl₃ contamination | Multiple aqueous washes |
| Amide 5 | 80 | Racemization at C3 | Low-temperature coupling |
| Final coupling to 6 | 65 | Steric hindrance at 2-methylphenyl | Prolonged heating in DMF |
Chemical Reactions Analysis
Types of Reactions
1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove double bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide include other thieno[3,2-d]pyrimidine derivatives, piperidine carboxamides, and allylated nitrogen-containing compounds.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperidine-3-carboxamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core with various substituents that contribute to its chemical properties. The structural components include:
- Thieno[3,2-d]pyrimidine Core : Known for diverse biological activities.
- Piperidine Moiety : Enhances solubility and bioavailability.
- Aromatic Substituents : Influence interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes.
- Receptor Modulation : It may modulate the activity of receptors associated with cancer and inflammatory responses.
Anti-inflammatory Effects
Research indicates that thienopyrimidine derivatives exhibit significant anti-inflammatory properties. For example, compounds similar to this one have shown potent inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory process.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | TBD | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Indomethacin | 9.17 | COX |
The compound's IC50 values are yet to be fully determined but are expected to be competitive with established anti-inflammatory drugs like celecoxib and indomethacin based on structural similarities.
Anticancer Properties
The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer activity. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have investigated the biological activity of related thienopyrimidine compounds:
- Study on COX Inhibition :
- Antitumor Activity :
Future Directions
Further research is essential to fully elucidate the biological activity of this compound. Key areas for future exploration include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile.
- Structure–Activity Relationship (SAR) : To optimize the compound's potency and selectivity.
- Mechanistic Studies : To clarify the molecular pathways affected by this compound.
Q & A
Q. What are the optimal synthetic routes for preparing this thienopyrimidine-piperidine hybrid compound?
- Methodological Answer : The synthesis typically involves multi-step organic reactions starting from thieno[3,2-d]pyrimidine precursors. Key steps include:
- Core Formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions to form the thienopyrimidinone core .
- Piperidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine-carboxamide moiety .
- Functionalization : Introduction of the 2-methylphenyl and propargyl groups via Suzuki-Miyaura coupling or alkylation .
- Critical Reagents : Potassium tert-butoxide (for deprotonation), palladium catalysts (e.g., Pd(PPh₃)₄), and anhydrous solvents (e.g., DMF or THF) under inert atmospheres .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer :
- Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification .
- Spectroscopic Validation : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and High-Resolution Mass Spectrometry (HRMS) .
- HPLC : Purity >95% verified via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What in vitro models are appropriate for preliminary biological activity screening?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to evaluate inhibition of tyrosine kinases (e.g., EGFR, VEGFR2) at IC₅₀ concentrations .
- Cellular Viability : MTT assays in cancer cell lines (e.g., MCF-7, A549) with dose-response curves (1–100 μM) .
- Receptor Binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists) for GPCR targets .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Methodological Answer :
- Substituent Analysis : Compare analogues with varying substituents (Table 1). For example:
| Substituent (R₁/R₂) | Biological Activity (IC₅₀, nM) | Key Finding |
|---|---|---|
| 2-methylphenyl/propargyl | EGFR: 12 ± 2 | Optimal steric bulk for kinase binding |
| 4-chlorophenyl/propargyl | EGFR: 45 ± 5 | Reduced activity due to electron-withdrawing effects |
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase ATP pockets .
Q. How should researchers address contradictory data in enzyme inhibition studies?
- Methodological Answer :
- Assay Validation : Replicate experiments using orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
- Off-Target Profiling : Screen against kinase panels (e.g., DiscoverX) to identify non-specific interactions .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to resolve variability in biological triplicates .
Q. What strategies improve metabolic stability for in vivo applications?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Modify labile groups (e.g., replace propargyl with cyclopropyl) .
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance bioavailability .
Q. How can computational methods predict drug-likeness and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or QikProp to assess Lipinski’s Rule of Five compliance and blood-brain barrier permeability .
- Toxicity Screening : Run Derek Nexus for structural alerts (e.g., mutagenicity from propargyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
